molecular formula C15H11BrN2O3S3 B2866252 2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 898427-56-0

2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2866252
CAS No.: 898427-56-0
M. Wt: 443.35
InChI Key: ZBIKOXWLHQUIKE-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic small molecule characterized by a thiazole core substituted at the 4-position with a 5-bromothiophen-2-yl group and at the 2-position with an acetamide moiety bearing a benzenesulfonyl substituent. This structure combines electron-withdrawing (bromine, sulfonyl) and aromatic (thiophene, benzene) groups, which may influence its physicochemical properties and biological interactions. The benzenesulfonyl group likely enhances metabolic stability and binding affinity compared to simpler acetamide derivatives .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S3/c16-13-7-6-12(23-13)11-8-22-15(17-11)18-14(19)9-24(20,21)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIKOXWLHQUIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the bromination of thiophene, followed by the formation of a thiazole ring. Subsequent steps involve the introduction of the phenylsulfonyl group and the acetamide moiety. Each step requires specific reagents and conditions, such as the use of bromine for bromination, sulfur-containing reagents for thiazole formation, and sulfonyl chlorides for sulfonylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the thiophene ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Thiazole Ring Key Functional Groups Molecular Weight (g/mol) Reported Applications/Activities Reference ID
Target Compound 4-(5-Bromothiophen-2-yl), 2-acetamide Benzenesulfonyl, Br, S=O ~450 (estimated) Not explicitly reported -
N-[4-(5-Bromothiophen-2-yl)thiazol-2-yl]acetamide (18 in ) 4-(5-Bromothiophen-2-yl), 2-acetamide Br 292.9 c-Abl kinase activation studies
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide (14 in ) 4-(4-Fluorophenyl), 2-acetamide F 235.0 Kinase activator optimization
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a in ) 4-(4-Hydroxy-3-methoxyphenyl), 2-acetamide OH, OCH3 ~280 (estimated) COX/LOX inhibition potential
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () 2-acetamide, 3,4-dichlorophenyl Cl, NH 292.9 Structural studies (crystallography)
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide () 4-(4-Cyanophenyl), 2-acetamide CN, OCH2CH3 363.43 Heterocyclic building block

Key Observations:

The 5-bromothiophene moiety may confer distinct π-stacking interactions compared to phenyl or cyanophenyl substituents .

Biological Activity :

  • Compounds lacking the sulfonyl group (e.g., 18 in ) have been studied for kinase activation, while hydroxy-methoxy derivatives (e.g., 6a in ) show promise as anti-inflammatory agents .
  • The absence of activity data for the target compound suggests a need for further pharmacological profiling.

Synthetic Accessibility: The target compound likely requires additional steps (e.g., sulfonylation) compared to simpler analogues like 18, which is synthesized in one step from 2-bromo-1-(5-bromothiophen-2-yl)ethanone and thiourea .

Crystallographic and Conformational Insights

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits a dihedral angle of 61.8° between the thiazole and dichlorophenyl rings, suggesting conformational flexibility. This contrasts with sulfonyl-containing compounds, where steric hindrance may restrict rotation .
  • The benzenesulfonyl group in the target compound could stabilize a planar conformation, optimizing interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The bromothiophene and benzenesulfonyl groups may increase logP compared to fluorophenyl or cyanophenyl analogues, affecting membrane permeability .

Biological Activity

The compound 2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: 2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
  • Molecular Formula: C14H12BrN2O2S2
  • Molecular Weight: 380.29 g/mol

Structural Features

The compound features:

  • A benzenesulfonyl group, which is known for its role in enhancing solubility and biological activity.
  • A thiazole ring, contributing to its pharmacological properties.
  • A bromothiophene moiety, which is often associated with electronic properties beneficial for biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide exhibit notable antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains by inhibiting lipid biosynthesis essential for bacterial cell wall integrity .

Anticancer Potential

The compound has been investigated for its anticancer properties. It is believed to interfere with cellular signaling pathways that regulate cancer cell proliferation. In vitro studies have demonstrated that related thiazole derivatives can induce apoptosis in cancer cell lines by modulating key apoptotic pathways .

Anti-inflammatory Effects

A series of structurally related compounds have been evaluated as multitarget inhibitors for COX-2 and 5-LOX enzymes, which are critical in inflammatory processes. Compounds displaying IC50 values in the low micromolar range suggest significant anti-inflammatory potential. For example, one derivative exhibited an IC50 of 0.011 μM against COX-2, indicating potent activity .

The proposed mechanism of action for 2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory responses and cancer progression.
  • Disruption of Cellular Signaling: It potentially alters key signaling pathways related to cell survival and apoptosis.
  • Interaction with Molecular Targets: The sulfonamide group enhances binding affinity to target proteins involved in disease processes.

Table 1: Biological Activity Summary

Activity TypeCompound DerivativeIC50 Value (μM)Reference
COX-2 InhibitionN-(benzene sulfonyl) derivative0.011
5-LOX InhibitionN-(benzene sulfonyl) derivative0.046
Anticancer ActivityThiazole derivativesVaries
Antimicrobial ActivitySulfonamide derivativesVaries

In Vivo Studies

In vivo studies have demonstrated that certain derivatives can significantly reduce inflammation in animal models of arthritis and other inflammatory diseases. For instance, a derivative was shown to ameliorate formalin-induced pain in rat models .

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